molecular formula C9H10ClNO B12074369 3-Chloro-2-cyclopropoxyaniline

3-Chloro-2-cyclopropoxyaniline

Cat. No.: B12074369
M. Wt: 183.63 g/mol
InChI Key: KGTYHRVYFMEYIX-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₀ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a cyclopropoxy group at the second position

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-2-cyclopropyloxyaniline

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5,11H2

InChI Key

KGTYHRVYFMEYIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclopropoxyaniline typically involves the reaction of 3-chloroaniline with cyclopropyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of cyclopropyl alcohol is replaced by the amino group of 3-chloroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyclopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different aniline derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the notable applications of 3-Chloro-2-cyclopropoxyaniline is its role in antiviral research. Compounds with similar structures have been shown to inhibit HIV reverse transcriptase, a critical enzyme in the life cycle of the HIV virus. For instance, the asymmetric synthesis of related compounds has demonstrated efficacy in treating infections by human immunodeficiency virus (HIV) and associated conditions like AIDS . The compound's ability to act as a competitive inhibitor provides a foundation for further exploration in antiviral drug development.

Anticancer Properties
Research indicates that anilines and their derivatives, including this compound, can exhibit anticancer properties. Studies have focused on the synthesis of compounds that selectively target cancer cells while minimizing effects on normal cells. The introduction of cyclopropyl groups has been associated with enhanced biological activity, making this compound a candidate for further investigation as an anticancer agent .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of cyclopropyl moieties into polymer chains can influence the mechanical and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and coatings, where enhanced durability and performance are desired .

Agricultural Applications

Pesticide Development
The compound's structural features may also lend themselves to agricultural applications, particularly in the development of new pesticides. Anilines are known to be effective in modifying biological pathways in pests, and derivatives like this compound could be designed to target specific enzymes or receptors in pest species. This targeted approach may lead to more effective pest control solutions with reduced environmental impact .

Case Study 1: Antiviral Screening

A study investigating the antiviral potential of compounds similar to this compound revealed that modifications at the aniline nitrogen significantly affected binding affinity to HIV reverse transcriptase. Compounds were tested for their ability to inhibit enzyme activity, with promising results indicating that structural variations could enhance efficacy against resistant strains of HIV .

Case Study 2: Polymer Synthesis

In a recent investigation into polymer synthesis using cyclopropyl-substituted anilines, researchers reported improved thermal properties and mechanical strength in polymers derived from this compound. The study highlighted how the unique steric effects of the cyclopropyl group contributed to these enhancements, suggesting potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the chlorine atom play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 3-Chloroaniline
  • 2-Cyclopropoxyaniline
  • 3-Chloro-2-methoxyaniline

Comparison: 3-Chloro-2-cyclopropoxyaniline is unique due to the presence of both the chlorine atom and the cyclopropoxy group. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific binding interactions. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it valuable in various applications.

Biological Activity

3-Chloro-2-cyclopropoxyaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on specific biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chlorinated aromatic ring and a cyclopropyl ether substituent. The structural formula can be represented as follows:

C9H10ClN(Molecular Weight 169 64 g mol)\text{C}_9\text{H}_{10}\text{Cl}\text{N}\quad (\text{Molecular Weight 169 64 g mol})

The presence of the chlorine atom and the cyclopropyl group influences its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aniline derivatives can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases .

3. Cancer Therapeutics:
Recent investigations have explored the potential of this compound in cancer therapy, particularly in targeting specific oncogenic pathways. For example, its analogs have been reported to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityDemonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL.
Study BAssess anti-inflammatory potentialShowed a reduction in TNF-alpha production by 40% in macrophage cultures treated with 10 µM concentrations.
Study CInvestigate effects on cancer cellsReported a 70% reduction in viability of DLBCL cells after 24 hours of treatment with 5 µM of the compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate bioavailability and a half-life suitable for therapeutic use . Toxicological assessments indicate that while there are some cytotoxic effects at high concentrations, the compound is generally well-tolerated at therapeutic doses.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Chloro-2-cyclopropoxyaniline?

Answer:
The synthesis typically involves cyclopropoxylation of 3-chloro-2-nitroaniline followed by reduction. Key steps include:

  • Nucleophilic aromatic substitution : Reaction of 3-chloro-2-nitroaniline with cyclopropanol under basic conditions (e.g., K₂CO₃) to introduce the cyclopropoxy group.
  • Catalytic hydrogenation : Reduction of the nitro group to an amine using Pd/C or Raney Ni in ethanol .
    Critical parameters : Temperature control (60–80°C for substitution) and catalyst selection (hydrogen pressure ~1–3 atm) to minimize side reactions.

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Answer:
Byproduct analysis (e.g., dimerization or over-reduction) requires systematic optimization:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency but may increase side reactions; mixed solvents (e.g., DMF/H₂O) balance reactivity .
  • Catalyst screening : Test Pd/C vs. PtO₂ for selective nitro reduction; PtO₂ may reduce chlorination byproducts .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust reaction time (typically 12–24 hours) .

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and amine presence (δ 5–6 ppm exchangeable proton) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 200.0455 (calculated for C₉H₁₁ClNO).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions may arise from conformational isomerism or impurities:

  • Variable-temperature NMR : Cool samples to –40°C to freeze rotational isomers and simplify splitting .
  • 2D NMR (COSY, HSQC) : Assign coupling constants for cyclopropane protons and rule out diastereomeric impurities .
  • Elemental analysis : Confirm stoichiometry (C: 54.4%, H: 5.6%, N: 7.0%) to validate synthetic accuracy .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (skin corrosion/irritation category 1B per CLP) .
  • Ventilation : Use fume hoods to avoid inhalation (P260 precaution) .
  • Spill management : Absorb with silica gel and dispose as hazardous waste (UN3077) .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic hydrolysis (0.1M HCl/NaOH) .
  • Analytical endpoints : Monitor decomposition via HPLC for new peaks (e.g., dechlorination products) and quantify loss of parent compound .
  • Storage recommendations : Stabilize in amber vials at –20°C under nitrogen to prevent oxidation .

Advanced: What computational methods predict reactivity or degradation pathways?

Answer:

  • DFT calculations : Model electrophilic aromatic substitution sites (e.g., Fukui indices) to predict regioselectivity .
  • Molecular dynamics : Simulate solvent interactions to optimize solubility (logP ~2.1) .
  • Degradation pathway prediction : Use software like SPARC to estimate hydrolysis rates at pH 4–9 .

Basic: How to assess acute toxicity in early-stage research?

Answer:

  • In vitro assays : Use brine shrimp (Artemia salina) lethality tests (LC₅₀ < 100 µg/mL indicates high toxicity) .
  • QSAR models : Predict LD₅₀ values via platforms like ECOSAR (classify as Category 3 acute toxicity if >300 mg/kg) .
    Note : Full toxicological profiling requires OECD-compliant assays (beyond research-grade studies) .

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